molecular formula C14H13N3O2S2 B5686914 N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B5686914
M. Wt: 319.4 g/mol
InChI Key: CJHNWMDPTZLVMD-UHFFFAOYSA-N
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Description

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. The reaction is carried out in alcoholic sodium ethoxide, which acts as a base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with various molecular targets. The compound exhibits enzyme inhibition activity, particularly against acetylcholinesterase and butyrylcholinesterase . This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing the breakdown of neurotransmitters and leading to increased neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylamino)phenyl]amino}carbonothioyl-3-chloro-1-benzothiophene-2-carboxamide
  • N-{[3-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide

Uniqueness

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different levels of enzyme inhibition, antimicrobial activity, and antioxidant properties .

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9(18)15-10-4-6-11(7-5-10)16-14(20)17-13(19)12-3-2-8-21-12/h2-8H,1H3,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHNWMDPTZLVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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